6-Fluoro-8-(trifluoromethyl)quinoline

Beschreibung

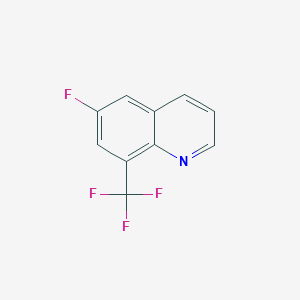

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-fluoro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABAVCVZUGPWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674728 | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-24-9 | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as fluorinated anilines and acetanilides. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6-Fluoro-8-(trifluoromethyl)quinoline exhibits significant antimicrobial properties. Its structural similarity to known antibiotics allows it to interact with various biological targets, potentially leading to the development of new antimicrobial agents. For instance, studies have shown that compounds with similar structures possess activity against resistant strains of bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer drug .

Case Study: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics .

Material Science

Fluorescent Dyes

Due to its unique electronic properties, this compound is being explored as a fluorescent dye in material science. Its ability to emit light at specific wavelengths makes it suitable for applications in bioimaging and as a tracer in various chemical processes .

Table: Comparison of Fluorescent Properties

| Compound Name | Emission Wavelength (nm) | Application Area |

|---|---|---|

| This compound | 500 | Bioimaging |

| 7-Hydroxy-4-methylcoumarin | 460 | Fluorescent labeling |

| Rhodamine B | 570 | Biological assays |

Environmental Applications

Pollutant Detection

The compound's unique chemical properties allow it to be used in environmental monitoring. It can serve as a marker for detecting pollutants in water bodies due to its stability and resistance to degradation under environmental conditions .

Case Study: Environmental Monitoring

A field study utilized this compound as a tracer to assess the dispersion of contaminants in aquatic environments. The results demonstrated its efficacy in tracking pollution sources and understanding their impact on local ecosystems .

Wirkmechanismus

The mechanism of action of 6-Fluoro-8-(trifluoromethyl)quinoline involves its interaction with various molecular targets. In medicinal applications, it acts as an enzyme inhibitor, disrupting the function of specific enzymes involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Chloro-8-(trifluoromethyl)quinoline

- Structure : Chlorine replaces fluorine at the 6-position.

- However, its lower electronegativity reduces electron-withdrawing effects, altering electronic interactions with target proteins .

4-Hydroxy-8-(trifluoromethyl)quinoline

- Structure : Hydroxyl (-OH) at the 4-position instead of fluorine at 5.

- Impact : The -OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents and raising melting points (m.p. 170–174°C) compared to halogenated analogs .

8-Chloro-6-fluoroquinoline

- Structure : Chlorine at 8-position; lacks the -CF₃ group.

- The chloro-fluoro combination may exhibit distinct biological activity profiles .

Electronic and Steric Effects of Substituents

SF₅ vs. CF₃ Groups

- Example: 4-Methyl-8-pentafluorosulfanyl-2-(trifluoromethyl)quinoline vs. 4-methyl-2,8-bis(trifluoromethyl)quinoline.

- Impact: The SF₅ group exhibits higher steric bulk and a stronger electron-withdrawing effect (Hammett σₚ = 0.68 vs. 0.54 for CF₃).

Nitro vs. Trifluoromethyl Groups

- Example: 3-Fluoro-8-nitroquinoline vs. 6-Fluoro-8-(trifluoromethyl)quinoline.

- Impact: The nitro (-NO₂) group is more electron-withdrawing than -CF₃, leading to greater ring deactivation. This reduces reactivity in nucleophilic substitution but may enhance photostability in agrochemical applications .

Material Science

- OLED Applications: Trifluoromethyl derivatives (e.g., 1,3-diphenyl-8-trifluoromethylpyrazoloquinoline) enhance electron injection efficiency in OLEDs due to -CF₃’s electron-withdrawing nature . SF₅ analogs could further improve device performance but face synthetic hurdles .

Biologische Aktivität

6-Fluoro-8-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, which has garnered significant attention due to its diverse biological activities. The incorporation of fluorine atoms enhances its chemical stability and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The chemical formula for this compound is , with a molecular weight of 231.15 g/mol. The presence of both the fluorine atom and the trifluoromethyl group significantly influences its reactivity and interactions within biological systems.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : This compound acts as an enzyme inhibitor, disrupting the function of specific enzymes involved in various disease pathways. The fluorine atoms enhance binding affinity and selectivity towards these targets .

- Antibacterial Activity : Research indicates that quinoline derivatives, including this compound, exhibit potent antibacterial properties against various pathogens, including Clostridium difficile and other resistant strains .

- Antiparasitic and Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the growth of malaria-causing parasites (Plasmodium falciparum) and exhibit cytotoxic effects against cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Antibacterial Efficacy Against C. difficile : A study evaluated the in vivo efficacy of this compound in a mouse model infected with C. difficile. Mice treated with the compound showed a significant increase in survival rates (20% improvement) and a marked decrease in diarrhea (32% reduction) compared to controls over five days .

- Antimalarial Activity : In comparative studies with standard antimalarial drugs, this compound exhibited competitive IC50 values against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating its potential as a lead compound for new antimalarial therapies .

- Cytotoxicity in Cancer Models : Research utilizing zebrafish embryos demonstrated that quinoline derivatives, including those similar to this compound, were effective growth inhibitors, suggesting their potential use in anticancer applications .

Q & A

Q. What established synthetic routes are available for 6-Fluoro-8-(trifluoromethyl)quinoline, and what are their mechanistic considerations?

The synthesis of this compound typically employs fluorinated precursors and regioselective functionalization. Key methods include:

- Doebner–Miller Synthesis : A two-phase system reaction using polyfluoroarylamines activated via N-acetylation, followed by cyclization under acidic conditions to introduce the quinoline core .

- Microwave-Assisted Synthesis : Utilizing KF·2H₂O as a fluorine source under microwave irradiation to achieve rapid and efficient fluorination at the 6-position .

- Palladium-Catalyzed Cyclization : A 6-endo-trig Heck reaction to construct the quinoline scaffold while incorporating trifluoromethyl groups at the 8-position. This method offers high regioselectivity and moderate to good yields .

Mechanistic considerations involve the role of directing groups (e.g., acetyl or trifluoromethyl) in controlling fluorination/trifluoromethylation positions and the stability of intermediates under harsh reaction conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-Ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving high-resolution or twinned data. Hydrogen bonding and packing interactions can be analyzed using ORTEP-3 for graphical representation .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H and ¹³C NMR verify the quinoline backbone .

- Fluorescence Spectroscopy : Used to study electronic properties, particularly if the compound is functionalized as a fluorophore (e.g., via 8-amidoquinoline derivatives) .

Advanced Research Questions

Q. How can regioselective fluorination be optimized in the synthesis of this compound derivatives?

Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:

- Directing Groups : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 8-position to direct fluorination to the 6-position via steric and electronic effects .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., PdCl₂) enhance fluorination efficiency by stabilizing reactive intermediates .

- Post-Functionalization : Late-stage fluorination using agents like Selectfluor® to minimize side reactions .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles may arise from disordered crystal packing or twinning. Solutions include:

- SHELXL Refinement : Using the TWIN and BASF commands to model twinned crystals and improve residual factors (R-values) .

- High-Resolution Data Collection : Synchrotron radiation can enhance data quality for ambiguous structures.

- Validation Tools : Cross-checking with CCDC databases (e.g., CCDC 1983315 for related quinoline structures) to identify outliers .

Q. What computational strategies are employed to study the biological interactions of this compound derivatives?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like zinc-dependent enzymes or antimicrobial receptors. Pharmacophore models derived from 8-amidoquinoline probes guide structural modifications .

- POM (Petra/Osiris/Molinspiration) Analysis : Predicts drug-likeness parameters (e.g., logP, toxicity) and identifies key pharmacophoric sites for antimicrobial activity .

Q. How can low yields in trifluoromethylation steps be addressed during synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd(OAc)₂) improve trifluoromethylation efficiency by facilitating C–CF₃ bond formation .

- Solvent Optimization : Hexafluoroisopropanol (HFIP) enhances reactivity of trifluoromethylating agents like Togni’s reagent .

- Protection-Deprotection Strategies : Temporarily masking reactive sites (e.g., amino groups) to prevent side reactions during trifluoromethylation .

Q. What are the key applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Derivatives exhibit activity against Gram-positive bacteria via inhibition of DNA gyrase, with MIC values in the 2–8 µg/mL range .

- Fluorescent Probes : Functionalization at the 8-position with amide groups enables zinc(II) detection in biological systems, with excitation/emission maxima at 360/450 nm .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.